![molecular formula C21H33N3O2 B12047338 1-(1,1-Dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]piperazine](/img/structure/B12047338.png)
1-(1,1-Dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate, AldrichCPR: is a chemical compound with the molecular formula C21H33N3O2 and a molecular weight of 359.51 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is known for its complex structure, which includes a piperazine ring substituted with a benzyl group and a tert-butyl ester group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the piperazine ring.
Formation of the Piperidine Ring: The piperidine ring is formed by the cyclization of a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced through the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the benzyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, bases like sodium hydride.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Methyl-substituted derivatives.
Substitution: Alkyl-substituted piperazine derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of novel pharmaceuticals targeting neurological pathways.
Medicine:
- Explored for its potential therapeutic effects in treating neurological disorders.
- Studied for its role in modulating neurotransmitter activity.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in the synthesis of specialty chemicals for various industrial applications .
作用机制
The mechanism of action of tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound’s piperazine ring can interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways. The benzyl group may enhance the compound’s binding affinity to these targets, while the tert-butyl ester group can affect its pharmacokinetic properties .
相似化合物的比较
- tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate
- tert-Butyl 4-((4-ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate
- tert-Butyl 1-(2-methoxyethyl)-4-(piperazin-1-ylsulfonyl)piperidine-4-carboxylate
Comparison:
- tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which includes a benzyl group on the piperazine ring and a tert-butyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
分子式 |
C21H33N3O2 |
|---|---|
分子量 |
359.5 g/mol |
IUPAC 名称 |
tert-butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H33N3O2/c1-21(2,3)26-20(25)24-15-13-23(14-16-24)19-9-11-22(12-10-19)17-18-7-5-4-6-8-18/h4-8,19H,9-17H2,1-3H3 |
InChI 键 |
KRMRGKMIOXAVJB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


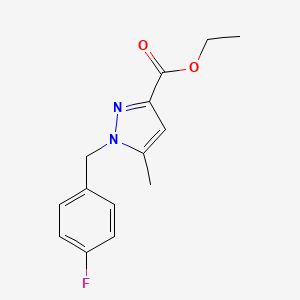
![N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047258.png)


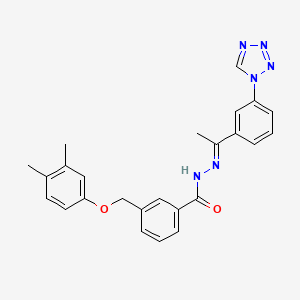
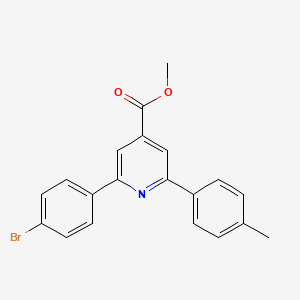
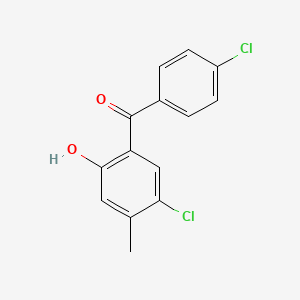
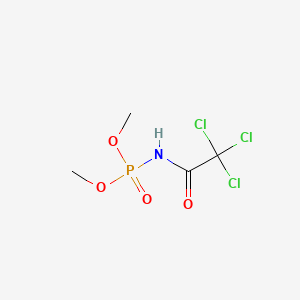

![4-methylbenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B12047284.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12047288.png)
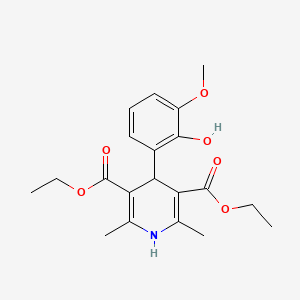
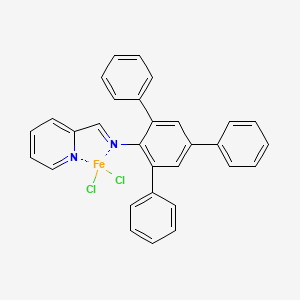
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12047315.png)
